Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate
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Overview
Description
Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate is an organic compound with the molecular formula C11H12N2O7 It is a derivative of butanoic acid and contains a phenyl ring substituted with hydroxy and dinitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate typically involves the esterification of 4-(4-hydroxy-3,5-dinitrophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Formation of 4-(4-oxo-3,5-dinitrophenyl)butanoate
Reduction: Formation of Methyl 4-(4-amino-3,5-dinitrophenyl)butanoate
Substitution: Formation of various substituted esters or amides
Scientific Research Applications
Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate involves its interaction with specific molecular targets. The hydroxy and nitro groups on the phenyl ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxy-4-(4-methoxyphenyl)butanoate
- Methyl 4-hydroxy-3,5-dimethoxybenzoate
Uniqueness
Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate is unique due to the presence of both hydroxy and dinitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The dinitro groups, in particular, enhance its potential as a precursor for further chemical modifications and applications in various fields.
Properties
CAS No. |
2901082-53-7 |
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Molecular Formula |
C11H12N2O7 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate |
InChI |
InChI=1S/C11H12N2O7/c1-20-10(14)4-2-3-7-5-8(12(16)17)11(15)9(6-7)13(18)19/h5-6,15H,2-4H2,1H3 |
InChI Key |
VGFCPNWNRDSCKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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